1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Chemical Classification and Nomenclature
1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of substituted 1,2,3-triazole derivatives, representing a sophisticated heterocyclic compound that incorporates multiple functional groups and ring systems. The compound is systematically classified under the Chemical Abstracts Service registry number 1338654-01-5, establishing its unique identity within chemical databases. The molecular formula C15H10N4O4 indicates the presence of fifteen carbon atoms, ten hydrogen atoms, four nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 310.27 grams per mole.
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic structures. The name explicitly identifies the 1H-1,2,3-triazole core as the primary structural framework, with substitution at the 1-position by a 1,3-benzodioxol-5-yl group and at the 5-position by a pyridin-4-yl group. The carboxylic acid functionality is positioned at the 4-position of the triazole ring, contributing to the compound's potential for hydrogen bonding and ionic interactions in biological systems.
Within the broader context of heterocyclic chemistry, this compound represents a multi-heterocyclic system combining aromatic nitrogen-containing rings with oxygen-containing heterocycles. The 1,2,3-triazole core classifies the compound as an azole derivative, while the benzodioxol moiety introduces a methylenedioxyphenyl structural element commonly found in biologically active natural products and pharmaceuticals. The pyridine substituent further enhances the compound's classification as a polyheterocyclic system with multiple potential coordination sites for biological interactions.
| Classification Parameter | Details |
|---|---|
| Primary Chemical Class | 1,2,3-Triazole Derivative |
| Secondary Classifications | Carboxylic Acid, Benzodioxol Derivative, Pyridine Derivative |
| Molecular Formula | C15H10N4O4 |
| Chemical Abstracts Service Number | 1338654-01-5 |
| International Union of Pure and Applied Chemistry Name | 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Historical Context of 1,2,3-Triazole Derivatives
The historical development of 1,2,3-triazole chemistry traces its origins to the pioneering work of nineteenth-century chemists who established the fundamental understanding of nitrogen-containing heterocycles. The name triazole was first coined by Bladin in 1885 to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C2H3N3. This foundational work established the conceptual framework for understanding the structural characteristics and potential applications of triazole-based compounds.
The practical synthesis of 1H-1,2,3-triazole was achieved in 1910 through the groundbreaking research of German chemists Otto Dimroth and Gustav Fester, who developed a method involving the thermal reaction of hydrazoic acid with acetylene at 100 degrees Celsius for 70 hours. This early synthetic approach demonstrated the feasibility of constructing the triazole ring system under controlled laboratory conditions, though the harsh reaction conditions and extended reaction times limited its practical applicability for complex molecule synthesis.
The evolution of triazole chemistry accelerated significantly throughout the twentieth century as researchers recognized the unique structural properties and biological activities of these heterocyclic systems. The discovery of antifungal activities of azole derivatives in 1944 marked a crucial turning point in the medicinal chemistry applications of triazole-containing compounds. This discovery led to the development of numerous pharmaceutical agents incorporating triazole structural elements, establishing these heterocycles as important pharmacophores in drug discovery and development.
The modern era of triazole chemistry has been characterized by the development of sophisticated synthetic methodologies, particularly the azide-alkyne cycloaddition reaction, which has revolutionized the accessibility of substituted 1,2,3-triazole derivatives. This synthetic advancement has enabled the preparation of complex triazole-containing molecules such as 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, representing the culmination of over a century of chemical research and development in heterocyclic chemistry.
Significance in Heterocyclic Chemistry
1,2,3-Triazole derivatives occupy a position of exceptional significance within the broader field of heterocyclic chemistry due to their unique structural characteristics and diverse applications across multiple scientific disciplines. The fundamental importance of these compounds stems from their aromatic character, which results from the delocalization of six pi electrons around the five-membered ring containing three nitrogen atoms and two carbon atoms. This electronic configuration confers remarkable stability to the triazole ring system while maintaining sufficient reactivity for synthetic modifications and biological interactions.
The structural significance of 1,2,3-triazoles in heterocyclic chemistry is particularly evident in their ability to serve as bioisosteres for other important heterocyclic systems, including imidazoles and various carboxylic acid derivatives. This bioisosterism enables medicinal chemists to utilize triazole-containing compounds as replacements for established pharmacophores while potentially improving pharmacokinetic properties, metabolic stability, or receptor selectivity. The compound 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exemplifies this principle through its incorporation of multiple heterocyclic elements within a single molecular framework.
The chemical versatility of 1,2,3-triazole derivatives contributes significantly to their importance in heterocyclic chemistry through their capacity to participate in diverse chemical transformations. The presence of multiple nitrogen atoms provides sites for protonation, coordination with metal centers, and hydrogen bonding interactions. Additionally, the aromatic character of the triazole ring enables electrophilic and nucleophilic substitution reactions, while the nitrogen atoms can serve as coordinating sites for organometallic chemistry applications.
The significance of triazole derivatives extends beyond their synthetic utility to encompass their role as key structural elements in materials science, agrochemistry, and pharmaceutical development. The ability of triazole-containing compounds to form stable coordination complexes with transition metals has led to their incorporation in catalytic systems and functional materials. In the context of 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, the presence of multiple nitrogen-containing heterocycles and the carboxylic acid functionality creates a molecular architecture capable of diverse intermolecular interactions and potential applications in various chemical and biological systems.
| Significance Aspect | Details |
|---|---|
| Structural Importance | Aromatic five-membered ring with three nitrogen atoms |
| Bioisosteric Applications | Replacement for imidazoles and carboxylic acid derivatives |
| Chemical Versatility | Multiple sites for chemical modification and coordination |
| Interdisciplinary Applications | Materials science, pharmaceuticals, agrochemistry |
| Electronic Properties | Six pi electrons providing aromatic stability |
Structural Features and Functional Groups
The molecular structure of 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid represents a sophisticated integration of multiple functional groups and heterocyclic systems, each contributing distinct chemical and physical properties to the overall molecular architecture. The central 1H-1,2,3-triazole ring serves as the primary structural scaffold, exhibiting the characteristic planar aromatic geometry with all atoms in sp2 hybridization. This five-membered ring contains three nitrogen atoms positioned at the 1, 2, and 3 positions, creating a highly polar and electron-rich aromatic system capable of diverse intermolecular interactions.
The benzodioxol substituent at the 1-position of the triazole ring introduces a methylenedioxyphenyl structural element characterized by a benzene ring fused with a dioxolane ring through a bridging methylene group. This structural feature contributes significant steric bulk to the molecule while providing additional opportunities for hydrogen bonding and dipolar interactions through the oxygen atoms of the dioxolane ring. The benzodioxol moiety is commonly found in natural products and pharmaceutical compounds, suggesting potential biological relevance for this structural element.
The pyridin-4-yl substituent at the 5-position of the triazole ring introduces an additional nitrogen-containing heterocycle that significantly influences the electronic distribution and coordination properties of the molecule. The pyridine ring, being electron-deficient relative to benzene, creates an electronically complementary system when combined with the electron-rich triazole core. The nitrogen atom at the 4-position of the pyridine ring provides a potential coordination site for metal complexation and hydrogen bonding interactions.
The carboxylic acid functional group positioned at the 4-position of the triazole ring represents one of the most chemically significant structural features of the compound. This functionality introduces both hydrogen bond donor and acceptor capabilities through the hydroxyl and carbonyl groups, respectively. The carboxylic acid group can exist in various ionization states depending on the environmental conditions, potentially forming carboxylate anions under physiological or basic conditions, which significantly alters the compound's solubility and interaction profile.
The overall molecular geometry and electronic distribution of 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid result in specific physicochemical properties that influence its behavior in chemical and biological systems. The compound exhibits a calculated logarithm of the partition coefficient value of 0.9893, indicating moderate lipophilicity, while the logarithm of the distribution coefficient at physiological conditions is -4.9859, suggesting high hydrophilicity under biological conditions. The polar surface area of 80.791 square angstroms and the presence of eight hydrogen bond acceptors and one hydrogen bond donor further characterize the compound's potential for intermolecular interactions and membrane permeability properties.
| Structural Feature | Characteristics | Chemical Significance |
|---|---|---|
| 1H-1,2,3-Triazole Core | Five-membered aromatic ring with three nitrogen atoms | Central scaffold providing stability and reactivity |
| Benzodioxol Substituent | Methylenedioxyphenyl group at position 1 | Steric bulk and hydrogen bonding capabilities |
| Pyridin-4-yl Substituent | Pyridine ring at position 5 | Additional coordination site and electronic modulation |
| Carboxylic Acid Group | Positioned at position 4 of triazole | Hydrogen bonding and ionizable functionality |
| Molecular Polarity | Polar surface area: 80.791 Ų | Influences solubility and membrane interactions |
| Hydrogen Bonding | 8 acceptors, 1 donor | Determines intermolecular interaction potential |
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-15(21)13-14(9-3-5-16-6-4-9)19(18-17-13)10-1-2-11-12(7-10)23-8-22-11/h1-7H,8H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQBFNZARWWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(N=N3)C(=O)O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,3-Triazole Core
The 1,2,3-triazole ring is commonly synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reliable click chemistry method. In this context, the azide component can be derived from a pyridine precursor, while the alkyne is functionalized with a benzodioxolyl group.
Alternatively, literature reports describe the preparation of triazole aldehydes via oxidation of triazolyl methanols, which can then be further elaborated to the target compound by condensation reactions under reflux in ethanol or other solvents.
Carboxylic Acid Functionalization
The carboxylic acid group at the 4-position of the triazole ring can be introduced through:
- Direct oxidation of aldehyde intermediates.
- Use of carboxylated alkynes or azides.
- Post-cyclization functional group transformations, such as hydrolysis or oxidation.
Representative Experimental Procedure
A typical synthesis involves:
- Refluxing a mixture of the triazolyl aldehyde (bearing the benzodioxolyl and pyridinyl groups) with appropriate nucleophiles or reagents in absolute ethanol or acetic acid.
- Reaction times vary from 2 to 4 hours, with monitoring by thin-layer chromatography.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | CuAAC of benzodioxolyl alkyne + pyridinyl azide | Room temp to reflux, Cu catalyst | 60–85 | Formation of 1,2,3-triazole core |
| 2 | Oxidation of triazolyl methanol to aldehyde (e.g., Collins reagent) | Reflux, 2–3 h | Moderate | Intermediate for further functionalization |
| 3 | Condensation with nucleophile in ethanol/acetic acid | Reflux, 2–4 h | 70–90 | Final carboxylic acid formation |
| 4 | Purification by recrystallization or chromatography | — | — | Ensures purity and isolation |
Research Findings and Analysis
- The molecular hybridization approach combining benzodioxolyl and pyridinyl groups on the triazole core enhances biological activity, as seen in antifungal and enzyme inhibition studies.
- The use of Collins reagent (CrO3·2Py) for oxidation of triazolyl methanol intermediates is effective but requires careful handling due to chromium toxicity.
- Ultrasonic-assisted synthesis offers a greener alternative but has limited application for this specific compound.
- Spectroscopic data (NMR, HRMS) confirm the structural integrity of the synthesized compounds, with characteristic singlets in 1H NMR for triazole and benzodioxolyl protons and exact mass matching in HRMS.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various cancer cell lines. In particular, derivatives similar to 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid have been evaluated for their cytotoxic effects against ovarian carcinoma and breast adenocarcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
Triazoles have also been investigated for their antimicrobial properties. The compound's structure may enhance its ability to inhibit bacterial growth and fungal infections. Studies indicate that similar triazole compounds exhibit broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
Research has suggested that triazole derivatives can modulate inflammatory responses. The anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Click Chemistry
One common approach is the "click chemistry" method involving azide and alkyne reactions. This method allows for the efficient formation of the triazole ring under mild conditions .
Multi-step Synthesis
Another method involves multi-step synthetic routes where various precursors are reacted to form the final product. This may include the use of coupling agents and specific solvents to enhance yield and purity .
Case Studies
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and pyridine moieties can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Variations and Substituent Effects
The table below highlights key structural differences and biological activities of analogous compounds:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 1,3-benzodioxol group (electron-donating) in the target compound may enhance solubility and metabolic stability compared to phenyl or 4-chlorophenyl substituents. In contrast, the trifluoromethyl group (electron-withdrawing) in the 4-chlorophenyl analog increases lipophilicity and binding affinity to targets like c-Met kinase .
- Pyridinyl Substituents: The pyridin-4-yl group at position 5 is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding with biological targets.
2.4 Physicochemical Properties
- Solubility and pKa: The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, improving water solubility. Substituents like benzodioxol (logP ~1.5) balance lipophilicity for membrane penetration.
- Melting Points: Analogous compounds (e.g., 5-(pyridin-4-yl)-1-(p-tolyl) derivative) melt at 218–219°C, suggesting high crystallinity .
Biological Activity
The compound 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H12N4O4
- Molecular Weight : 288.27 g/mol
- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Biological Activity Overview
The biological activities of triazole derivatives have been extensively studied, revealing their potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes. The specific activities of 1-(1,3-benzodioxol-5-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid include:
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism : Triazoles often inhibit thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to apoptosis in cancer cells.
- Case Study : A study demonstrated that related triazole compounds showed IC50 values ranging from 1.1 μM to 2.6 μM against MCF-7 and HCT-116 cell lines . Although specific data for the compound are not available, similar structures suggest potential efficacy.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties:
- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
- Findings : Compounds with similar triazole structures have shown effectiveness against Escherichia coli and Staphylococcus aureus . This suggests that our compound may possess comparable antimicrobial activity.
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Anticancer | 1.1 | MCF-7 |
| Compound B | Anticancer | 2.6 | HCT-116 |
| Compound C | Antimicrobial | - | E. coli |
| Compound D | Antimicrobial | - | S. aureus |
Mechanistic Insights
The biological activity of triazole derivatives can be attributed to their ability to:
- Inhibit key enzymes involved in DNA synthesis (e.g., thymidylate synthase).
- Interact with cellular receptors or proteins that mediate cell proliferation and apoptosis.
Q & A
Q. Key Optimization Factors :
- Temperature control (reflux vs. RT) to avoid side products (e.g., iodine catalysis at RT yields amine derivatives ).
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) .
How can spectroscopic techniques (IR, NMR) and X-ray crystallography be employed to characterize the compound?
Basic Research Question
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, triazole C-N at ~1450 cm⁻¹) .
- NMR :
- X-ray Crystallography : Resolves regiochemistry of triazole substitution. For analogs, C–C bond lengths in triazole rings average 1.33–1.37 Å, confirming aromaticity .
Q. Table 1: Representative Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| IR (KBr) | 1702 cm⁻¹ (C=O), 1455 cm⁻¹ (C-N triazole) | |
| ¹H NMR (DMSO-d⁶) | δ 8.65 (d, pyridinyl H), δ 6.15 (s, benzodioxol H) | |
| X-ray | Triazole ring planarity (RMSD < 0.01 Å) |
What strategies address solubility challenges in biological assays?
Advanced Research Question
The carboxylic acid group enhances water solubility but may limit membrane permeability. Strategies include:
- Salt Formation : Neutralize with Na⁺/K⁺ to improve aqueous solubility (tested via pH-solubility profiles) .
- Prodrug Design : Synthesize methyl/ethyl esters (e.g., ethyl 1,2,3-triazole-4-carboxylate) for in vivo studies, followed by enzymatic hydrolysis .
- Co-solvents : Use DMSO (≤10%) or PEG-400 in cell-based assays .
Note : Monitor stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to avoid decomposition .
Are there computational models predicting the compound's reactivity or target interactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., triazole N2 for nucleophilic attacks) .
- Molecular Docking : Pyridinyl and benzodioxol groups show π-π stacking with kinase ATP pockets (PDB: 1A1Z8). Docking scores (AutoDock Vina) suggest affinity for CDK2 (ΔG ≈ -9.2 kcal/mol) .
- ADMET Prediction : Use SwissADME to estimate logP (~2.1), indicating moderate lipophilicity .
Q. Table 2: Computational Parameters
| Parameter | Value/Method | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.3 eV (B3LYP/6-31G(d)) | |
| Docking Affinity (CDK2) | ΔG = -9.2 kcal/mol (AutoDock Vina) | |
| Predicted logP | 2.1 (SwissADME) |
How to resolve contradictions in reported biological activities across studies?
Advanced Research Question
Discrepancies in IC₅₀ values may arise from assay conditions or impurity profiles. Mitigation steps:
- Purity Validation : Use LC-MS (ESI+) to confirm ≥95% purity (e.g., m/z 352.1 [M+H]⁺) .
- Standardized Assays : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Screening : Incubate with liver microsomes (human/rat) to identify active metabolites interfering with results .
What methods improve regioselectivity in triazole formation during synthesis?
Advanced Research Question
CuAAC typically yields 1,4-triazoles, but competing pathways can occur. Solutions:
- Catalyst Tuning : Use CuI instead of CuSO₄ to suppress 1,5-regioisomers .
- Solvent Effects : Polar aprotic solvents (DMF) favor 1,4-selectivity (yield >85% vs. 65% in THF) .
- Microwave Assistance : Reduce reaction time (10 min at 100°C) to minimize side products .
Q. Table 3: Reaction Optimization
| Condition | Regioselectivity (1,4:1,5) | Yield (%) | Reference |
|---|---|---|---|
| CuSO₄/Na ascorbate | 90:10 | 78 | |
| CuI, DMF, 80°C | 95:5 | 85 | |
| Microwave, 100°C | 98:2 | 91 |
How to analyze stability under physiological conditions?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
